molecular formula C17H20N4O5S B2594934 benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034261-62-4

benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No. B2594934
CAS RN: 2034261-62-4
M. Wt: 392.43
InChI Key: YTHJTENKWSHFIX-UHFFFAOYSA-N
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Description

Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Mechanistic Insights and Catalytic Activities

Catalytic Systems for Benzimidazole Synthesis

A study highlighted the efficiency of ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives at room temperature, indicating potential applications in green chemistry and synthesis of benzimidazole-based compounds (Khazaei et al., 2011).

Organocatalysis by Imidazolium Zwitterions

A novel organocatalyst, 4-(3-methylimidazolium)butane sulfonate (MBS), demonstrated efficient regioselective aziridine ring-opening by various nucleophiles, showcasing the role of imidazolium-based catalysts in facilitating organic transformations (Ghosal et al., 2016).

Mechanochemical Synthesis of Carbamates

A green and sustainable method for the synthesis of carbamates was developed using 1,1′-carbonyldiimidazole (CDI) in a mechanochemical process. This method enhances the reactivity of alcohols and carbamoyl-imidazole intermediates, providing a new route for the eco-friendly synthesis of carbamates (Lanzillotto et al., 2015).

Synthesis and Application in Medicinal Chemistry

Novel Anti-Helicobacter pylori Agents

Compounds derived from the benzimidazole scaffold, specifically designed as 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, have shown potent and selective activity against Helicobacter pylori, indicating their potential as novel therapeutic agents (Carcanague et al., 2002).

Electrophysiological Activity of Imidazolylbenzamides

The synthesis and study of N-substituted imidazolylbenzamides revealed their potential as selective class III antiarrhythmic agents, demonstrating the utility of the imidazole moiety in the development of cardiac therapeutics (Morgan et al., 1990).

properties

IUPAC Name

benzyl N-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-20-8-7-18-16(20)27(24,25)14-10-21(11-14)15(22)9-19-17(23)26-12-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHJTENKWSHFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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